molecular formula C14H14N2O2 B13695749 Methyl 3-[(2-Aminophenyl)amino]benzoate

Methyl 3-[(2-Aminophenyl)amino]benzoate

Cat. No.: B13695749
M. Wt: 242.27 g/mol
InChI Key: GNHSCCPWKBBPKT-UHFFFAOYSA-N
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Description

Methyl 3-[(2-Aminophenyl)amino]benzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-Aminophenyl)amino]benzoate typically involves the reaction of 2-aminophenylamine with methyl 3-bromobenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-Aminophenyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-[(2-Aminophenyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-Aminophenyl)amino]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminobenzoate
  • Methyl 3-aminobenzoate
  • Methyl 2-amino-3-methylbenzoate

Uniqueness

Methyl 3-[(2-Aminophenyl)amino]benzoate is unique due to the presence of both an amino group and a benzoate ester in its structure

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 3-(2-aminoanilino)benzoate

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)15/h2-9,16H,15H2,1H3

InChI Key

GNHSCCPWKBBPKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2N

Origin of Product

United States

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